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Compound of Interest

Compound Name: MET kinase-IN-4

Cat. No.: B1667183

The Mesenchymal-Epithelial Transition (MET) proto-oncogene encodes a receptor tyrosine
kinase (RTK) that is a high-affinity receptor for Hepatocyte Growth Factor (HGF), also known
as scatter factor.[1][2][3][4][5][6][7]1[8] The HGF/MET signaling axis is crucial for normal
physiological processes, including embryonic development, tissue regeneration, and wound
healing.[2][8][9]

Upon binding of HGF, MET undergoes dimerization and trans-autophosphorylation of key
tyrosine residues within its kinase domain.[3][7][10][11] This activation initiates a cascade of
downstream signaling pathways, predominantly the Phosphoinositide 3-kinase (PI3K)/AKT,
Mitogen-activated protein kinase (MAPK/ERK), and Signal Transducer and Activator of
Transcription (STAT) pathways.[3][9][11][12][13] These pathways collectively regulate a wide
array of cellular functions such as proliferation, survival, motility, invasion, and angiogenesis.[1]

[21E31[5][6][14]

In oncology, aberrant MET signaling is a well-established driver of tumor progression and
metastasis.[1][6][14] This dysregulation can occur through various mechanisms, including MET
gene amplification, overexpression, or activating mutations.[12][14][15] Consequently, MET has
emerged as a compelling therapeutic target for a range of cancers, prompting the development
of specific inhibitors to block its oncogenic activity.

MET Kinase-IN-4: A Potent and Selective Inhibitor

MET kinase-IN-4 is a potent, orally active small-molecule inhibitor of MET kinase.[16] Its high
potency and favorable pharmacokinetic profile make it a valuable tool for preclinical cancer
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research, enabling the investigation of MET-dependent signaling in both in vitro and in vivo
models.

Quantitative Data Summary

The inhibitory activity and preclinical efficacy of MET kinase-IN-4 have been quantified across
various assays. The data is summarized below for clear comparison.

Parameter Target/Model Value Reference
In Vitro Kinase
Inhibition
IC50 MET kinase 1.9 nM [16]
IC50 Flt-3 4 nM [16]
IC50 VEGFR-2 27 nM [16]
In Vitro Stability
] . Human & Mouse Liver
Metabolic Stability ) Good [16]
Microsomes (at 3 uM)
In Vivo Antitumor
Activity
] Significant, dose-
GTL-16 Gastric )
Model ) dependent antitumor [16]
Carcinoma Xenograft o
activity
] ) 6.25, 12.5, 25, and 50
Dosing (Oral, p.o.) Once daily [16]
mg/kg
Pharmacokinetics
Favorable, extensive
S ) extravascular
Profile in Mice (5, 10 mg/kg; i.v., p.0.) [16]

distribution and a

good half-life
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Mechanism of Action

MET kinase-IN-4 functions as an ATP-competitive inhibitor. It binds to the ATP-binding pocket
of the MET kinase domain, preventing the phosphorylation of the receptor and subsequent
activation of downstream signaling pathways. This blockade of the initial signaling event
effectively abrogates the oncogenic signals driven by aberrant MET activity.
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Figure 1: Mechanism of ATP-competitive inhibition by MET kinase-IN-4.

Preclinical Research Applications

MET kinase-IN-4 is utilized in preclinical studies to probe the function of MET signaling and

evaluate its therapeutic potential.
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e In Vitro Studies: In cell-based assays, MET kinase-IN-4 is used to treat cancer cell lines with
MET amplification or activating mutations. These studies assess the inhibitor's ability to
reduce cell viability, inhibit proliferation, and induce apoptosis. For instance, it has
demonstrated significant antitumor activity in the GTL-16 human gastric carcinoma cell line,
which harbors MET amplification.[16]

 In Vivo Studies: In animal models, such as mice bearing tumor xenografts, orally
administered MET kinase-IN-4 has been shown to significantly suppress tumor growth in a
dose-dependent manner.[16] These studies are critical for evaluating the drug's efficacy,
tolerability, and pharmacokinetic/pharmacodynamic (PK/PD) relationship in a whole-
organism context.

Experimental Protocols

Detailed methodologies are essential for the reproducible evaluation of kinase inhibitors. Below
are representative protocols for key experiments involving MET kinase-IN-4.

MET Kinase Activity Assay (Biochemical)

This protocol is adapted from standard non-radioactive, luminescence-based kinase assays.
[17]

e Reagents: Recombinant MET kinase domain, a suitable kinase substrate (e.g., Poly(Glu,
Tyr) 4:1), ATP, Kinase Assay Buffer (e.g., 40 mM Tris, 20 mM MgClz, 0.1 mg/mL BSA, pH
7.5), MET kinase-IN-4, and a detection reagent (e.g., ADP-Glo™).

e Procedure:

1. Prepare serial dilutions of MET kinase-IN-4 in DMSO, then dilute further in Kinase Assay
Buffer.

2. In a 96-well plate, add 5 pL of the inhibitor dilution (or DMSO vehicle control).
3. Add 20 pL of a master mix containing MET kinase and substrate to each well.
4. Incubate for 10 minutes at room temperature to allow inhibitor binding.

5. Initiate the kinase reaction by adding 25 pL of ATP solution.
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6. Incubate for 60 minutes at 30°C.

7. Stop the reaction and measure the generated ADP using the ADP-Glo™ system, which
involves adding ADP-Glo™ Reagent, incubating for 40 minutes, then adding Kinase
Detection Reagent and incubating for another 30 minutes.

8. Read luminescence on a plate reader.

o Data Analysis: Convert luminescence signals to percent kinase activity relative to the vehicle
control. Plot percent inhibition versus inhibitor concentration and fit to a dose-response curve
to determine the IC50 value.

Cell Viability Assay (MTT/CellTiter-Glo®)

This protocol measures the effect of MET kinase-IN-4 on the viability of cancer cells.[18][19]

o Cell Seeding: Seed cancer cells (e.g., GTL-16) in a 96-well plate at a density of 3,000-5,000
cells/well and allow them to adhere overnight.

o Treatment: Prepare serial dilutions of MET kinase-IN-4. Remove the old media from the
cells and add fresh media containing the desired concentrations of the inhibitor (or vehicle
control).

 Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
 Viability Measurement:

o For CellTiter-Glo®: Add the CellTiter-Glo® reagent to each well according to the
manufacturer's protocol. Mix on an orbital shaker for 2 minutes to induce cell lysis, then
incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure
luminescence.[18]

o For MTT: Add MTT reagent to each well and incubate for 2-4 hours until formazan crystals
form. Add a solubilization solution (e.g., DMSO or SDS) and incubate until the crystals
dissolve. Measure absorbance at ~570 nm.

» Data Analysis: Normalize the readings to the vehicle-treated control wells. Plot cell viability
against inhibitor concentration to calculate the GI150/IC50 value.
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In Vivo Tumor Xenograft Study

This protocol outlines a typical efficacy study in an animal model.[16][20]

e Cell Implantation: Subcutaneously implant 5-10 million GTL-16 cells (resuspended in
Matrigel) into the flank of immunocompromised mice (e.g., athymic nude mice).

e Tumor Growth: Monitor tumor growth using caliper measurements. When tumors reach a
predetermined size (e.g., 150-200 mms3), randomize the animals into treatment groups.

e Drug Formulation & Administration:

o Prepare a formulation of MET kinase-IN-4 for oral gavage. A common vehicle is 10%
DMSO and 90% Corn Oil.[16] The solution should be prepared fresh daily.

o Administer MET kinase-IN-4 (e.g., at doses of 6.25, 12.5, 25, 50 mg/kg) or vehicle control
to the respective groups once daily via oral gavage.

e Monitoring: Monitor tumor volume and body weight 2-3 times per week for the duration of the
study (e.g., 21 days).

« Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors.
Tumor tissue can be used for pharmacodynamic analysis (e.g., Western blot for p-MET) or
histopathology.

» Data Analysis: Plot the mean tumor volume for each group over time. Analyze for statistically
significant differences in tumor growth between the treated and control groups.

Visualizations: Pathways and Workflows
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Figure 2: Simplified MET signaling pathway in cancer.
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Figure 3: Preclinical experimental workflow for a MET inhibitor.
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Conclusion

MET kinase-IN-4 serves as a critical research tool for elucidating the role of the MET signaling
pathway in cancer. Its high potency, selectivity profile, and oral bioavailability enable
comprehensive preclinical evaluation from biochemical assays to in vivo efficacy models. The
data generated using this and similar inhibitors continues to inform the development of next-
generation MET-targeted therapies, contributing to the broader goal of precision medicine in
oncology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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